molecular formula C22H18N2O3S B2803714 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-75-3

6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2803714
CAS No.: 919033-75-3
M. Wt: 390.46
InChI Key: VSGMXVZLANHNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a chromene core, a thiazole ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is often constructed via a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling Reactions: The final step involves coupling the chromene core with the thiazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromene or thiazole rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidized Derivatives: Carboxylic acids, ketones

    Reduced Derivatives: Alcohols, amines

    Substituted Derivatives: Halogenated compounds, alkylated or arylated derivatives

Scientific Research Applications

6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where it may act as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
  • 6-methyl-N-(5-(2-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
  • 6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the thiazole and chromene rings, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

6-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-13-4-3-5-15(8-13)10-16-12-23-22(28-16)24-21(26)20-11-18(25)17-9-14(2)6-7-19(17)27-20/h3-9,11-12H,10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGMXVZLANHNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.